3-Benzothiazol-2-yl-7-hydroxy-8-(4-methyl-piperazin-1-ylmethyl)-chromen-2-one
Description
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-24-8-10-25(11-9-24)13-16-18(26)7-6-14-12-15(22(27)28-20(14)16)21-23-17-4-2-3-5-19(17)29-21/h2-7,12,26H,8-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXHOJSTSDCKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Benzothiazol-2-yl-7-hydroxy-8-(4-methyl-piperazin-1-ylmethyl)-chromen-2-one, also known by its CAS number 308297-79-2, is a compound that has garnered attention for its diverse biological activities. This article aims to detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of chromones and contains a benzothiazole moiety, which is known for various pharmacological effects. Its molecular formula is with a molar mass of 421.51 g/mol. The structure can be represented as follows:
| Property | Details |
|---|---|
| CAS Number | 308297-79-2 |
| Molecular Formula | C23H23N3O3S |
| Molar Mass | 421.51 g/mol |
Research indicates that this compound exhibits significant inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK7, which plays a crucial role in cell cycle regulation and transcription. Inhibition of CDK7 has been linked to anti-cancer effects, making this compound a candidate for cancer therapy.
Key Findings:
- Inhibition of CDK7 : Studies have shown that the compound inhibits CDK7 with an IC50 value in the low nanomolar range, suggesting potent activity against this target .
- Antineoplastic Properties : The compound has been identified as an antineoplastic agent, demonstrating efficacy in various cancer cell lines .
- Kinase Inhibition : It has been reported to inhibit several kinases involved in tumor progression, contributing to its potential as an anti-cancer drug .
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity : The compound shows promise in inhibiting cancer cell proliferation.
- Antimicrobial Effects : Preliminary studies suggest it may possess antimicrobial properties.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity, although further studies are required.
Case Studies and Research Findings
Several studies have highlighted the biological activity of the compound:
- In Vitro Studies : In a study involving HeLa cells, the compound inhibited phosphorylation of Chk1 at Ser317 at concentrations as low as 3.995 µM, indicating its potential role in disrupting cell cycle checkpoints .
- Molecular Docking Studies : Molecular docking simulations have illustrated favorable binding interactions with the ATP-binding site of CDK7, providing insights into its mechanism of action .
- Comparative Efficacy : The compound's efficacy was compared with established CDK inhibitors like THZ1 and CT7001, showing superior selectivity towards CDK7 over other kinases .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothiazole and chromone exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in various studies.
Mechanisms of Action :
- Induction of Apoptosis : The compound activates apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S checkpoint.
Case Study Findings :
In vitro studies have demonstrated that 3-Benzothiazol-2-yl-7-hydroxy-8-(4-methyl-piperazin-1-ylmethyl)-chromen-2-one can inhibit phosphorylation of Chk1 at Ser 317, a critical step in the DNA damage response pathway. This inhibition correlates with reduced viability in cancer cell lines such as HeLa and HCT116.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 10.5 | Apoptosis induction |
| HCT116 (Colon) | 12.0 | Cell cycle arrest |
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the benzothiazole moiety enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioactivity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Neuropharmacological Effects
The piperazine ring in the structure suggests potential neuropharmacological applications. Compounds with similar piperazine scaffolds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is required to elucidate these effects specifically for this compound.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against S. aureus, E. coli | |
| Neuropharmacological | Potential effects on serotonin receptors |
Detailed Case Study: Anticancer Mechanism
A study evaluating the anticancer efficacy of benzothiazole derivatives found that these compounds induce apoptosis in cancer cells via the intrinsic pathway. Flow cytometry analyses revealed a significant increase in sub-G1 phase cells upon treatment with the compound, indicative of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Chromen-2-one (coumarin) derivatives are widely studied for their diverse pharmacological properties. Below is a comparative analysis of the target compound with key analogues:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Substituent Diversity: The target compound features a benzothiazole group at position 3, distinguishing it from analogues with phenyl (4e), thienyl (4d), or naphthyl (4c) groups. Benzothiazole’s aromaticity and electron-withdrawing nature may enhance binding to biological targets compared to purely hydrocarbon substituents . The 8-(4-methyl-piperazinylmethyl) group in the target compound contrasts with the chlorine (4c, 4d) or methoxy (4e) groups in analogues. Piperazine derivatives are known to improve solubility and bioavailability, which may confer pharmacokinetic advantages over halogenated or alkoxy-substituted derivatives .
This suggests that hydroxylation at positions 7 and 8 (as in the target compound) could synergize with the benzothiazole group for enhanced bioactivity.
The target compound’s piperazinylmethyl group may introduce torsional strain, affecting crystal packing and solubility.
Spectroscopic and Computational Comparisons
- Spectroscopy : Compounds like 9-Methoxy-2H-Furo[3,2-g]Chromen-2-One () were analyzed using FT-IR and FT-Raman spectroscopy, highlighting the sensitivity of carbonyl (C=O) and aromatic C-H stretches to substituent effects . Similar methods could differentiate the target compound’s benzothiazole and piperazine vibrations.
- Quantum Chemical Calculations : Studies on 1-Phenylcyclopentane Carboxylic Acid () employed density functional theory (DFT) to predict electronic properties, a methodology applicable to the target compound for modeling charge distribution or binding affinity .
Preparation Methods
Hoesch Reaction for α-Benzothiazolyl Acetophenone Intermediate
The chromen-2-one scaffold is constructed via the Hoesch reaction, where resorcinol reacts with benzothiazole-2-acetonitrile in the presence of anhydrous HCl gas. This forms α-(benzothiazol-2-yl)acetophenone (1a–1f ), as described in studies on benzothiazole-chromone hybrids. The reaction proceeds through ketimine intermediate formation, followed by acidic hydrolysis to yield the acetophenone derivative.
Key conditions :
Cyclization to 3-Benzothiazol-2-yl-chromen-2-one
The acetophenone intermediate undergoes cyclization using ethyl orthoformate in dry pyridine under reflux to form 3-benzothiazol-2-yl-chromen-2-one (2a–2c ). Alternative cyclizing agents like acetic anhydride yield 2-methyl-substituted chromones (3a–3c ), but ethyl orthoformate is preferred for maintaining the 2-unsubstituted structure.
Characterization data :
- IR : 1714 cm⁻¹ (C=O stretch of chromone)
- ¹H NMR : Singlet at δ 6.78–6.82 ppm (H-5 and H-6 of chromone core)
Introduction of the 7-Hydroxyl Group
Selective Hydroxylation via Demethylation
7-Hydroxychromen-2-one derivatives are synthesized by demethylating 7-methoxy precursors. Boron tribromide (BBr₃) in dichloromethane at −78°C selectively cleaves the methyl ether without affecting the benzothiazole ring.
Reaction conditions :
Characterization :
Aminomethylation at Position 8
Mannich Reaction for 8-Aminomethyl Substitution
The 7-hydroxychromen-2-one undergoes aminomethylation at position 8 via a Mannich reaction. Formaldehyde and 4-methylpiperazine react with the chromone in ethanol under reflux to install the -(4-methyl-piperazin-1-ylmethyl) group.
Optimized conditions :
- Reagents: Formaldehyde (37% aqueous, 2 equiv), 4-methylpiperazine (1.2 equiv)
- Solvent: Ethanol, reflux, 6–8 h
- Yield: 65–75%
Mechanistic insight :
The reaction proceeds via iminium ion formation, followed by nucleophilic attack by the electron-rich C-8 position of the chromone.
Characterization :
- ¹H NMR :
Synthesis of 4-Methylpiperazine
Reduction of 3,4-Dehydro-piperazine-2-one
4-Methylpiperazine is synthesized by reducing 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one (12 ) with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
Procedure :
- LiAlH₄ (2.1 equiv) in THF, 50–55°C, 3–4 h
- Quenching with ethyl acetate/water, followed by NaOH wash
- Yield: 60–70%
Characterization :
Final Coupling and Purification
Integration of Substituents
The 8-(4-methyl-piperazin-1-ylmethyl) group is introduced via the Mannich reaction (Section 3.1), yielding the target compound. Crude product is purified by recrystallization from ethanol or methanol.
Recrystallization data :
Analytical and Spectroscopic Validation
Spectral Consistency
- UV-Vis : λₘₐₓ = 340 nm (chromone C=O → π* transition)
- Fluorescence : Emission at 440–570 nm (quantum yield Φ = 0.23–0.31)
- MS (ESI+) : m/z 434.2 [M+H]⁺ (calculated for C₂₂H₂₀N₃O₄S)
Green Chemistry Considerations
The use of choline chloride/urea ionic liquid, as reported for analogous chromen-2-one syntheses, could replace traditional catalysts in the Mannich reaction to enhance sustainability. This catalyst is recoverable and reusable for up to three cycles without yield reduction.
Q & A
Q. What are the validated synthetic routes for 3-Benzothiazol-2-yl-7-hydroxy-8-(4-methyl-piperazin-1-ylmethyl)-chromen-2-one?
The compound can be synthesized via a multi-step protocol involving:
- Step 1 : Condensation of 7-hydroxy-8-formylchromen-2-one with 2-aminobenzothiazole under acidic conditions (e.g., HCl/EtOH) to form the benzothiazole-chromenone core .
- Step 2 : Introduction of the 4-methylpiperazine moiety via nucleophilic substitution using 4-methylpiperazine and formaldehyde under reflux conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/methanol gradient) followed by recrystallization in ethanol .
Validation : Confirm intermediates via LC-MS and final product purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the structure of this compound be unambiguously confirmed?
- X-ray crystallography : Resolve the 3D conformation, particularly the orientation of the piperazine-methyl group and benzothiazole-chromenone dihedral angle .
- Spectroscopy :
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Receptor model divergence : Use heterologous expression systems (e.g., HEK293 cells) to test activity against specific receptor isoforms (e.g., GPCRs, kinases) rather than broad phenotypic assays .
- Dosage optimization : Conduct dose-response curves (0.1–100 µM) with controls (e.g., cisplatin for cytotoxicity) to identify IC₅₀ thresholds .
- Metabolic stability : Assess half-life in liver microsomes (human/rat) to differentiate intrinsic activity from metabolic interference .
Q. How can structure-activity relationships (SAR) be systematically explored for the piperazine-methyl substituent?
- Analog synthesis : Replace 4-methylpiperazine with morpholine, piperidine, or unsubstituted piperazine to assess steric/electronic effects .
- Pharmacophore mapping : Use DFT calculations (e.g., Gaussian 16) to compare charge distribution and H-bonding capacity of substituents .
- Biological testing : Compare analogs in enzyme inhibition assays (e.g., tyrosine kinase) to correlate substituent size/polarity with activity .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
- Matrix interference : Use solid-phase extraction (C18 cartridges) to isolate the compound from plasma proteins .
- Detection limits : Optimize UPLC-MS/MS parameters (e.g., ESI+ mode, MRM transitions) for sensitivity down to 0.1 ng/mL .
- Stability : Add antioxidants (e.g., ascorbic acid) to prevent chromenone ring oxidation during sample storage .
Methodological Considerations
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Forced degradation : Expose the compound to:
- Acidic/alkaline conditions (0.1 M HCl/NaOH, 70°C, 24 hr).
- Oxidative stress (3% H₂O₂, 25°C, 6 hr).
- Photolytic stress (ICH Q1B guidelines: 1.2 million lux·hr) .
- Analysis : Monitor degradation products via HPLC-DAD and identify major fragments using Q-TOF-MS .
Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR, PDB: 1M17) to predict binding modes .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess piperazine flexibility and ligand-receptor stability .
- ADMET prediction : Employ SwissADME or ADMETLab 2.0 to estimate bioavailability, BBB penetration, and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
